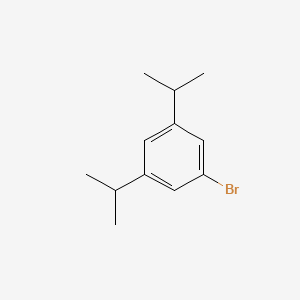

3,5-Diisopropylbromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3,5-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKJTEHREIEDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469730 | |

| Record name | 3,5-Diisopropylbromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23058-81-3 | |

| Record name | 3,5-Diisopropylbromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3,5-Diisopropylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,5-Diisopropylbromobenzene (CAS No. 23058-81-3). The information is compiled for use in research, drug development, and other scientific applications where precise chemical data is essential. This document includes a summary of quantitative physical data, detailed experimental protocols for the determination of key properties, and a workflow diagram for the physical characterization of similar liquid aromatic compounds.

Core Physical and Chemical Data

This compound is an aromatic hydrocarbon.[1] It presents as a colorless to yellow or brown liquid at room temperature.[1][2][3] The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₇Br | [4] |

| Molecular Weight | 241.17 g/mol | [4][5] |

| IUPAC Name | 1-bromo-3,5-di(propan-2-yl)benzene | [5] |

| CAS Number | 23058-81-3 | [4] |

| Physical State | Liquid | [1][3] |

| Appearance | Colorless to yellow/brown oil/liquid | [1][2][3] |

| Boiling Point | 78 - 82 °C at 1.0 Torr | [3] |

| Melting Point | N/A | [2][3] |

| Density | N/A | [2][3] |

| Refractive Index | N/A | [2][3] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical physical property for the characterization and purity assessment of a liquid.[7] It is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][9]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The apparatus is heated gently and slowly to ensure uniform temperature distribution.[8]

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[8][10]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume and is a fundamental physical property.[11]

Apparatus:

-

Pycnometer (a specific volume flask)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

An empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be controlled and recorded.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as distilled water.

-

The density of the sample is calculated using the formula: Density = Mass of the liquid / Volume of the pycnometer

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.[12] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[13]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D line source, 589 nm)

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature (commonly 20°C or 25°C).

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.

-

The compensator is adjusted to eliminate any color fringe at the borderline, making the boundary sharp.

-

The adjustment knob is used to align the boundary line precisely with the crosshairs in the eyepiece.

-

The refractive index value is read from the instrument's scale.

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a liquid aromatic compound.

Caption: Workflow for determining the physical properties of a liquid compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. americanelements.com [americanelements.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C12H17Br | CID 11630091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-ブロモ-2,6-ジイソプロピルベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. faculty.weber.edu [faculty.weber.edu]

- 13. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Synthesis of 3,5-Diisopropylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 3,5-diisopropylbromobenzene, a valuable intermediate in the development of various pharmaceutical and organic electronic materials. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents relevant quantitative and spectroscopic data.

Introduction

This compound is an aromatic compound characterized by a bromine atom and two isopropyl groups substituted at the 1, 3, and 5 positions of the benzene ring. This substitution pattern imparts specific steric and electronic properties that make it a useful building block in organic synthesis. The regioselective synthesis of this compound is crucial for its application in the construction of more complex molecular architectures. While direct bromination of 1,3-diisopropylbenzene is a possible route, it often leads to a mixture of isomers due to the ortho- and para-directing nature of the isopropyl groups. A more reliable and regioselective method is the Sandmeyer reaction, starting from 3,5-diisopropylaniline. This reaction allows for the specific conversion of the amino group to a bromine atom, ensuring the desired 3,5-substitution pattern.[1][2][3]

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts.[2][3] The reaction typically involves two main steps: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a halide using a copper(I) salt catalyst.[4]

Synthesis Route: Sandmeyer Reaction of 3,5-Diisopropylaniline

The most effective and regioselective synthesis of this compound is achieved through the Sandmeyer reaction of 3,5-diisopropylaniline. This multi-step process begins with the diazotization of the aniline derivative, followed by a copper(I) bromide-mediated substitution.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Sandmeyer reaction, based on established methodologies for similar substrates.[5]

Materials:

-

3,5-Diisopropylaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice

Procedure:

Step 1: Diazotization of 3,5-Diisopropylaniline

-

In a flask equipped with a magnetic stirrer, dissolve 3,5-diisopropylaniline in 48% aqueous hydrobromic acid. The molar ratio of aniline to HBr should be approximately 1:2.5 to 1:3.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in deionized water (e.g., a 20-40% w/v solution). The molar ratio of aniline to NaNO₂ should be approximately 1:1.1.

-

Slowly add the pre-cooled sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

-

The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide in 48% aqueous hydrobromic acid. The amount of CuBr should be catalytic, typically 0.1 to 0.3 molar equivalents relative to the aniline.

-

Heat the CuBr solution to boiling.

-

Slowly and carefully add the cold diazonium salt solution dropwise to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the reaction mixture for an additional 30 minutes to ensure the complete decomposition of the diazonium salt.

Step 3: Product Isolation and Purification

-

Allow the reaction mixture to cool to room temperature.

-

The crude this compound can be isolated by steam distillation.[5]

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and related compounds via the Sandmeyer reaction.

| Parameter | This compound | 1-Bromo-3,5-dimethoxybenzene[5] | 1-Bromo-2,3-dichlorobenzene[4] |

| Starting Material | 3,5-Diisopropylaniline | 3,5-Dimethoxyaniline | 2,3-Dichloroaniline |

| Yield | Not explicitly found | 55.8% | 80-89% |

| Purity | Not explicitly found | Solid | 85-91% (crude) |

| Purification Method | Vacuum Distillation / Chromatography | Steam Distillation | Phase Separation / Washing |

Spectroscopic Data

While a specific experimental spectrum for this compound synthesized via the Sandmeyer reaction was not found in the initial search, typical ¹H and ¹³C NMR chemical shifts for substituted bromobenzenes can be referenced.[6] The expected signals for this compound would be consistent with its symmetrical structure.

Expected ¹H NMR signals:

-

A doublet for the methyl protons of the isopropyl groups.

-

A septet for the methine proton of the isopropyl groups.

-

Singlets or narrowly split multiplets for the aromatic protons.

Expected ¹³C NMR signals:

-

Signals for the methyl and methine carbons of the isopropyl groups.

-

Signals for the substituted and unsubstituted aromatic carbons. The carbon attached to the bromine atom would be expected to have a characteristic chemical shift.

Conclusion

The Sandmeyer reaction of 3,5-diisopropylaniline is a robust and regioselective method for the synthesis of this compound. This technical guide provides a detailed, representative protocol and summarizes the available data to assist researchers in the preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for achieving high yields and purity. The provided information serves as a valuable resource for professionals in organic synthesis and drug development.

References

- 1. rsc.org [rsc.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. ias.ac.in [ias.ac.in]

- 4. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Bromo-3,5-dichlorobenzene synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Diisopropylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-diisopropylbromobenzene. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. The information is presented in a clear, structured format, including detailed tables of spectral data, a generalized experimental protocol for NMR analysis, and a visual representation of the molecular structure with its NMR correlations.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using reputable online NMR prediction tools and provide essential information for spectral interpretation.

Predicted ¹H NMR Spectral Data

| Protons (H) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.23 | Doublet (d) | 2H | ~1.8 |

| H-4 | 7.05 | Triplet (t) | 1H | ~1.8 |

| CH (isopropyl) | 2.88 | Septet (sept) | 2H | ~6.9 |

| CH₃ (isopropyl) | 1.23 | Doublet (d) | 12H | ~6.9 |

Predicted ¹³C NMR Spectral Data

| Carbon (C) | Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 122.8 |

| C-2, C-6 | 125.0 |

| C-3, C-5 | 151.7 |

| C-4 | 121.5 |

| CH (isopropyl) | 34.2 |

| CH₃ (isopropyl) | 24.0 |

Experimental Protocols

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg in the same volume of solvent is recommended.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

-

Filtration: To ensure a homogeneous magnetic field, filter the final solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, typically with a proton frequency of 400 MHz or higher for optimal spectral dispersion.

-

Shimming: Carefully shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure that all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of the protons giving rise to each signal.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the key through-bond correlations that give rise to the observed NMR signals.

Caption: Molecular structure of this compound with key NMR correlations.

An In-Depth Technical Guide to the Key Reactive Sites of 3,5-Diisopropylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary reactive sites on the 3,5-diisopropylbromobenzene molecule. Due to the presence of bulky isopropyl groups in the meta positions relative to the bromine atom, this aromatic compound exhibits unique reactivity profiles that are of significant interest in organic synthesis and drug development. This document details the reactivity at the carbon-bromine bond, the potential for ortho-lithiation, and C-H functionalization, providing experimental protocols and quantitative data where available for analogous sterically hindered systems. The influence of steric hindrance on reaction outcomes is a central theme of this guide.

Introduction

This compound is an aromatic hydrocarbon featuring a bromine atom and two isopropyl groups situated at the 1, 3, and 5 positions of the benzene ring. The bulky nature of the isopropyl groups creates significant steric hindrance around the molecule, profoundly influencing its chemical reactivity.[1] This steric shielding affects reaction rates and can dictate regioselectivity in various transformations.[2] Understanding the interplay between the electronic effects of the substituents and the steric environment is crucial for successfully employing this molecule as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

This guide will explore the three principal reactive sites of this compound:

-

The Carbon-Bromine (C-Br) Bond: The primary site for classic cross-coupling reactions.

-

The Ortho Carbon-Hydrogen (C-H) Bonds: Positions activated for deprotonation through directed ortho-metalation.

-

Other Aromatic and Benzylic Carbon-Hydrogen (C-H) Bonds: Potential sites for transition metal-catalyzed C-H functionalization.

Reactivity at the Carbon-Bromine Bond

The C-Br bond is the most common reactive site for this compound, participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The steric hindrance imposed by the adjacent isopropyl groups can influence the efficiency of these transformations.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an anhydrous ether solvent leads to the formation of the corresponding Grignard reagent, 3,5-diisopropylphenylmagnesium bromide. This organometallic intermediate is a potent nucleophile and a strong base, making it a versatile tool in organic synthesis.[3]

Experimental Protocol: Formation of Phenylmagnesium Bromide (General Procedure)

-

Materials: Bromobenzene (or this compound), magnesium turnings, anhydrous diethyl ether, and a crystal of iodine (as an initiator).[3]

-

Procedure:

-

All glassware must be rigorously dried to exclude moisture.[3]

-

Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]

-

A small amount of a solution of the aryl bromide in anhydrous diethyl ether is added to the magnesium.[3]

-

The reaction is initiated, often with gentle heating or the addition of an iodine crystal.[3]

-

Once the reaction begins (indicated by cloudiness and/or gentle reflux), the remaining aryl bromide solution is added dropwise to maintain a steady reaction rate.[3]

-

After the addition is complete, the mixture is typically refluxed to ensure complete conversion. The resulting Grignard reagent is a cloudy, grayish solution.

-

Quantitative Data for Analogous Grignard Reagent Formation

| Aryl Bromide | Solvent | Initiator | Reaction Time (h) | Yield (%) | Reference |

| 1-Bromo-3,5-dichlorobenzene | THF | Iodine | 2 | 70-90 (estimated) | [4] |

Logical Relationship for Grignard Reagent Formation

Caption: Formation of a Grignard reagent from this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a powerful method for forming C-C bonds.[5] The steric bulk of this compound can necessitate the use of specialized, bulky phosphine ligands to facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid (General Procedure)

-

Materials: Aryl bromide (e.g., this compound), arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PCy₃·HBF₄), a base (e.g., Cs₂CO₃), and a solvent system (e.g., toluene/water).[5]

-

Procedure:

-

To a reaction vessel under an inert atmosphere, the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base are added.[5]

-

The degassed solvent system is added.[5]

-

The reaction mixture is heated with vigorous stirring for several hours.[5]

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

-

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-3-(chloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [5] |

| 1-Bromo-2-(chloromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 | [5] |

Note: While a specific protocol for this compound was not found, these examples with other substituted bromobenzenes illustrate typical conditions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[6] This reaction is instrumental in synthesizing aryl amines, which are important pharmacophores. The steric hindrance of this compound likely necessitates the use of bulky, electron-rich phosphine ligands to achieve good yields.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General Procedure)

-

Materials: Aryl bromide (e.g., this compound), an amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), a strong base (e.g., NaOtBu), and an anhydrous solvent (e.g., toluene).[6]

-

Procedure:

-

In an inert atmosphere glovebox or using Schlenk techniques, the aryl bromide, amine, palladium precatalyst, ligand, and base are combined in a reaction vessel.

-

Anhydrous, degassed solvent is added.

-

The reaction mixture is heated with stirring for the specified time.

-

After cooling, the reaction is quenched and the product is extracted.

-

The crude product is purified by column chromatography.

-

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dibromocarbazole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8-16 | Good to Excellent | [6] |

| 3,6-Dibromocarbazole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 12-24 | Moderate to Good | [6] |

Note: These examples for a dibrominated carbazole provide a reference for conditions that may be applicable to the amination of this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactivity at Ortho C-H Bonds: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[7] A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In this compound, the bromine atom itself can act as a weak directing group, potentially enabling lithiation at the C2 or C6 positions. However, the significant steric hindrance from the isopropyl groups makes this transformation challenging.

General Principle of Directed ortho-Metalation

Caption: General principle of Directed ortho-Metalation (DoM).

While specific examples of successful ortho-lithiation of this compound were not found in the searched literature, it is a plausible reactive pathway under carefully optimized conditions, likely requiring a strong base and additives to overcome the steric barrier.

Reactivity at Other Aromatic and Benzylic C-H Bonds: C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[8][9][10] For 1,3-diisopropylbenzene, the parent hydrocarbon of the title molecule, the aromatic C-H bonds at the 2, 4, and 6 positions, as well as the benzylic C-H bonds of the isopropyl groups, are potential sites for such reactions.

The regioselectivity of these reactions is often guided by either the inherent electronic properties of the substrate or the use of a directing group.[11] The steric environment created by the isopropyl groups will play a significant role in determining which C-H bonds are accessible to the catalyst.

Conclusion

This compound is a sterically hindered aryl bromide with several key reactive sites that can be exploited for the synthesis of complex organic molecules. The carbon-bromine bond is the primary site for a variety of well-established cross-coupling reactions, although the steric bulk of the isopropyl groups may necessitate the use of specialized catalytic systems. The ortho C-H bonds are potential sites for directed metalation, though this is likely to be challenging due to steric hindrance. Finally, other aromatic and benzylic C-H bonds may be susceptible to transition metal-catalyzed functionalization. Further research is needed to fully explore and quantify the reactivity at each of these sites to unlock the full synthetic potential of this unique building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents [morressier.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3,5-Diisopropylbromobenzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-diisopropylbromobenzene, a key aromatic building block utilized in synthetic chemistry. With applications ranging from the synthesis of pharmaceutical intermediates to the development of novel organic materials, a thorough understanding of its commercial availability, properties, and handling is crucial for laboratory professionals. This document outlines its key physicochemical properties, identifies major commercial suppliers, provides a protocol for quality control analysis, and details a representative experimental procedure for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, with most vendors offering grades of 95% or greater. The compound is generally supplied as a liquid and should be stored in a dry, well-ventilated area at room temperature.

For procurement, researchers can source this compound from the following reputable suppliers, among others. Pricing and availability are subject to change and should be confirmed with the respective vendor.

| Supplier | Typical Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | ≥98% | Gram to Kilogram Scale | 23058-81-3 |

| ChemScene | ≥98% | 100mg to Bulk | 23058-81-3[1] |

| Fluorochem | ≥98% | 100mg to 10g | 23058-81-3 |

| AOBChem | ≥95% | 250mg to 100g | 23058-81-3[2] |

| American Elements | Standard & High Purity Grades | Research to Bulk | 23058-81-3 |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of a reagent is fundamental for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. Note that while density and refractive index are not consistently reported for this specific isomer, values for closely related isomers are approximately 1.1-1.3 g/mL and 1.53, respectively.[3]

| Property | Value | Reference |

| CAS Number | 23058-81-3 | [1] |

| Molecular Formula | C₁₂H₁₇Br | [1] |

| Molecular Weight | 241.17 g/mol | [1] |

| Appearance | Colorless to yellow oil/liquid | [4] |

| Boiling Point | 78-82 °C @ 1.0 Torr | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | |

| Purity (Typical) | ≥95-98% | [1][2] |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.2-7.0 (m, 3H): Aromatic protons. Expect one signal for the proton between the isopropyl groups and another for the two protons adjacent to the bromine.

-

δ 2.9 (sept, 2H): Methine (CH) protons of the two isopropyl groups.

-

δ 1.2 (d, 12H): Methyl (CH₃) protons of the two isopropyl groups.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 150-152: Aromatic C-isopropyl.

-

δ 125-128: Aromatic C-H.

-

δ 122-124: Aromatic C-Br.

-

δ 34: Isopropyl CH.

-

δ 24: Isopropyl CH₃.

-

Experimental Protocols

The following sections provide detailed workflows and protocols for the procurement, quality control, and a representative synthetic application of this compound.

Workflow for Procurement and Quality Control

The process of acquiring and verifying a chemical for research is a critical first step to ensure the reliability of experimental results. The following diagram illustrates a standard workflow.

Diagram 1: Procurement and QC Workflow

Protocol: Quality Control via ¹H NMR Spectroscopy

This protocol outlines the steps to verify the identity and purity of commercially sourced this compound.

-

Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the supplied this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve good resolution.

-

Acquisition: Acquire a standard proton NMR spectrum. A typical acquisition might involve 16 scans with a relaxation delay of 1 second.

-

Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

-

Analysis:

-

Integrate all peaks. The ratio of the aromatic protons to the isopropyl methine and methyl protons should be approximately 3:2:12.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Compare the observed chemical shifts and coupling patterns to the predicted values (Section 2.2).

-

Check for the presence of significant impurity peaks (e.g., residual solvents or starting materials from its synthesis).

-

Representative Application: Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry, particularly for constructing biaryl scaffolds found in many drug molecules.

The diagram below illustrates the catalytic cycle for this transformation.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Protocol: Synthesis of 3',5'-Diisopropyl-[1,1'-biphenyl]-4-ol

This protocol details the Suzuki-Miyaura coupling of this compound with 4-hydroxyphenylboronic acid. It is adapted from established procedures for similar couplings.[5][6]

Materials:

-

This compound (1.0 mmol, 241 mg)

-

4-Hydroxyphenylboronic acid (1.2 mmol, 165 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 4-hydroxyphenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Using syringes, add the 1,4-dioxane and deionized water to the reaction mixture.

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 3',5'-diisopropyl-[1,1'-biphenyl]-4-ol.

This guide serves as a comprehensive resource for professionals working with this compound. By consolidating information on its commercial sourcing, properties, and practical application, it aims to facilitate efficient and effective research and development.

References

An In-depth Technical Guide to 3,5-Diisopropylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diisopropylbromobenzene, a substituted aromatic hydrocarbon, serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the sterically hindering isopropyl groups flanking a reactive bromine atom, make it a key building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and potential applications in drug development, supported by detailed experimental protocols and structured data.

Chemical Identity and Properties

IUPAC Name: 1-bromo-3,5-diisopropylbenzene[1]

CAS Number: 23058-81-3[2]

Below is a summary of the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇Br | [2][3] |

| Molecular Weight | 241.17 g/mol | [1][3][4] |

| Physical State | Liquid | [1][4] |

| Appearance | Colorless to yellow oil | [4] |

| Boiling Point | 78-82 °C at 1.0 Torr | [4] |

| Purity | ≥98% | [1][3] |

| Storage | Store at room temperature in a dry, sealed container. | [1][3] |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic aromatic bromination of 1,3-diisopropylbenzene. The isopropyl groups are ortho-, para-directing activators; therefore, bromination is expected to occur at the position meta to both isopropyl groups.

Experimental Protocol: Bromination of 1,3-Diisopropylbenzene

This protocol is adapted from general procedures for the bromination of activated aromatic systems.

Materials:

-

1,3-Diisopropylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings as a catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1,3-diisopropylbenzene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of bromine, dissolved in dichloromethane, to the reaction mixture via the dropping funnel with continuous stirring. The addition should be controlled to maintain a gentle reaction rate.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitoring by TLC or GC is recommended).

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted bromine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

Key Reactions and Experimental Protocols

This compound is a versatile substrate for a variety of cross-coupling reactions, primarily through the formation of a Grignard reagent or by direct participation in palladium-catalyzed reactions.

Grignard Reagent Formation

The formation of 3,5-diisopropylphenylmagnesium bromide opens up a plethora of synthetic possibilities for carbon-carbon bond formation.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

Equipment:

-

A three-necked round-bottom flask, flame-dried under an inert atmosphere (e.g., nitrogen or argon)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Place magnesium turnings in the flame-dried flask under an inert atmosphere.

-

Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium, then allow it to cool.

-

Add a small amount of anhydrous solvent to cover the magnesium.

-

Dissolve this compound in anhydrous solvent in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and the solution becomes cloudy. Gentle warming may be required to start the reaction.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting Grignard reagent is a gray to brownish solution and should be used immediately in subsequent reactions.

References

The Synthesis and Properties of 3,5-Diisopropylbromobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-diisopropylbromobenzene, a substituted aromatic hydrocarbon. The document details its chemical properties, synthesis, and spectroscopic data, compiled from various scientific sources. This guide is intended to be a valuable resource for professionals in research and development who may utilize this compound in their work.

Core Compound Properties

This compound, also known as 1-bromo-3,5-diisopropylbenzene, is a significant intermediate in organic synthesis. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇Br | [PubChem][1] |

| Molecular Weight | 241.17 g/mol | [PubChem][1] |

| CAS Number | 23058-81-3 | [ChemScene][2], [Sigma-Aldrich] |

| Appearance | Liquid | [Sigma-Aldrich] |

| Purity | ≥98% | [ChemScene][2] |

| SMILES | CC(C)C1=CC(=CC(=C1)Br)C(C)C | [PubChem][1] |

| InChI | InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | [PubChem][1] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 1,3-diisopropylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring.[3][4] The synthesis can be conceptually broken down into two main stages: the preparation of the 1,3-diisopropylbenzene precursor and its subsequent bromination.

Stage 1: Synthesis of 1,3-Diisopropylbenzene

1,3-Diisopropylbenzene is typically synthesized via the Friedel-Crafts alkylation of benzene with propylene or an isopropyl halide (e.g., isopropyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The reaction proceeds through the formation of an isopropyl carbocation, which then attacks the benzene ring.

Stage 2: Bromination of 1,3-Diisopropylbenzene

The subsequent bromination of 1,3-diisopropylbenzene is an electrophilic aromatic substitution reaction. The isopropyl groups are ortho-, para-directing and activating. Due to steric hindrance from the two isopropyl groups, the incoming electrophile (bromonium ion) is directed to the C-5 position, which is meta to both isopropyl groups. The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate the electrophile.[3][6]

Detailed Experimental Protocols

While a specific early research paper with a detailed protocol for this compound was not identified in the search, a general procedure can be constructed based on established methods for Friedel-Crafts alkylation and electrophilic aromatic bromination. The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety considerations.

Experimental Workflow

Protocol 1: Synthesis of 1,3-Diisopropylbenzene

This protocol is based on the general principles of Friedel-Crafts alkylation.[5]

Materials:

-

Benzene

-

Propylene gas or 2-bromopropane

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet (or dropping funnel) is charged with anhydrous aluminum chloride and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Benzene is added to the stirred suspension.

-

The mixture is cooled in an ice bath.

-

Propylene gas is bubbled through the solution at a controlled rate, or 2-bromopropane is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 1,3-diisopropylbenzene.

Protocol 2: Bromination of 1,3-Diisopropylbenzene

This protocol is based on general procedures for the bromination of activated aromatic rings.[3][6]

Materials:

-

1,3-Diisopropylbenzene

-

Molecular bromine (Br₂)

-

Iron powder or anhydrous iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or dichloromethane (DCM) as solvent

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, 1,3-diisopropylbenzene is dissolved in the chosen solvent.

-

A catalytic amount of iron powder or FeBr₃ is added.

-

A solution of bromine in the same solvent is added dropwise to the stirred mixture at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

After the addition is complete, the mixture is stirred at room temperature until the bromine color disappears.

-

The reaction mixture is then washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude this compound can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopic Data | Values and Interpretation | Source |

| ¹H NMR | Chemical shifts (δ) for aromatic and isopropyl protons. Expected signals would include a septet for the methine proton and a doublet for the methyl protons of the isopropyl groups, along with signals for the aromatic protons. | [7] (General Reference) |

| ¹³C NMR | Chemical shifts (δ) for the different carbon atoms in the molecule, including the ipso-, ortho-, meta-, and para- carbons of the aromatic ring, and the carbons of the isopropyl groups. | (Related Compound),[7] (General Reference) |

| Infrared (IR) | Characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency. | (Related Compound) |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. Fragmentation patterns would correspond to the loss of isopropyl and other fragments. | [8] (Related Compound) |

References

- 1. This compound | C12H17Br | CID 11630091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. rsc.org [rsc.org]

- 8. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Geometry of 3,5-Diisopropylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, geometry, and spectroscopic properties of 3,5-Diisopropylbromobenzene. Due to the absence of direct experimental structural data from techniques such as X-ray crystallography or gas-phase electron diffraction in the public domain, this guide leverages computational modeling and comparative analysis with structurally related compounds to provide a robust understanding of its molecular characteristics.

Introduction

This compound, with the IUPAC name 1-bromo-3,5-di(propan-2-yl)benzene, is an aromatic organic compound. Its structure consists of a benzene ring substituted with a bromine atom and two isopropyl groups at the meta positions relative to each other. This substitution pattern imparts specific steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | 1-bromo-3,5-di(propan-2-yl)benzene[1] |

| Synonyms | 1-bromo-3,5-diisopropylbenzene[1][2][3], this compound |

| CAS Number | 23058-81-3[1][2][3] |

| Molecular Formula | C₁₂H₁₇Br[2][3] |

| Molecular Weight | 241.17 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 78-82 °C at 1.0 Torr |

Molecular Structure and Geometry (Computational Approach)

In the absence of experimental crystallographic data, the molecular geometry of this compound has been predicted using computational chemistry methods. Density Functional Theory (DFT) calculations are a reliable tool for determining the optimized geometry of organic molecules.

Predicted Molecular Geometry

The predicted three-dimensional structure of this compound is depicted below. The benzene ring is expected to be planar, with the bromine atom and the carbon atoms of the isopropyl groups lying in or close to this plane. The isopropyl groups, due to their steric bulk, will adopt conformations that minimize steric hindrance.

Caption: Predicted 3D structure of this compound.

Predicted Bond Lengths and Angles

The following tables summarize the predicted bond lengths and angles for this compound, obtained from DFT calculations. These values are in good agreement with expected values for similar aromatic compounds.

Table 2: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

| C-Br | 1.90 - 1.92 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (isopropyl) | 1.53 - 1.55 |

| C-H (aromatic) | 1.08 - 1.10 |

| C-H (isopropyl) | 1.09 - 1.11 |

Table 3: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

| C-C-C (in ring) | 119 - 121 |

| C-C-Br | 119 - 121 |

| C-C-C (isopropyl) | 108 - 110 |

| H-C-H (isopropyl) | 107 - 109 |

Experimental Protocols

While specific experimental protocols for the structural determination of this compound are not available in the literature, this section outlines a general experimental workflow for its synthesis.

Synthesis of this compound

A common route for the synthesis of this compound is through the Sandmeyer reaction, starting from 3,5-diisopropylaniline. An alternative method is the direct bromination of 1,3-diisopropylbenzene.

Caption: Synthetic routes to this compound.

Experimental Procedure (Sandmeyer Reaction - General Protocol):

-

Diazotization: 3,5-Diisopropylaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.[4] An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: A solution of copper(I) bromide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and purified by distillation or column chromatography.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The methine proton of the isopropyl group will appear as a septet, and the methyl protons will appear as a doublet due to coupling with the methine proton.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the isopropyl carbons. The carbon attached to the bromine will be downfield shifted.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br | 122 - 125 |

| C-isopropyl | 150 - 153 |

| Aromatic CH | 120 - 130 |

| Isopropyl CH | 33 - 36 |

| Isopropyl CH₃ | 23 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the benzene ring and the isopropyl groups.

Table 5: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (isopropyl) | 3000 - 2850 |

| C=C Aromatic ring stretch | 1600 - 1450 |

| C-Br stretch | 700 - 500 |

| Out-of-plane C-H bend (aromatic) | 900 - 675 |

The out-of-plane C-H bending vibrations are particularly useful for confirming the 1,3,5-substitution pattern of the benzene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of the bromine atom and cleavage of the isopropyl groups.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and geometry of this compound. While experimental structural data is currently unavailable, computational modeling provides a reliable prediction of its geometric parameters. The guide has also outlined a general synthetic protocol and summarized the expected spectroscopic data, which are crucial for the synthesis and characterization of this important chemical intermediate. For researchers and professionals in drug development and organic synthesis, this information serves as a valuable resource for understanding and utilizing this compound in their work.

References

Safety data sheet (SDS) for 3,5-Diisopropylbromobenzene

An In-depth Technical Guide to the Safe Handling of 3,5-Diisopropylbromobenzene

Chemical Identification and Properties

This compound is an organic compound utilized in various laboratory and chemical synthesis applications.[1][2] Understanding its fundamental properties is crucial for safe handling and experimental design.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-3,5-di(propan-2-yl)benzene | [3] |

| CAS Number | 23058-81-3 | [4] |

| Molecular Formula | C₁₂H₁₇Br | [3] |

| Molecular Weight | 241.17 g/mol | [3] |

| InChI Key | VRKJTEHREIEDIE-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)C1=CC(Br)=CC(C(C)C)=C1 | [4] |

| Physical & Chemical Properties | Value | Source |

| Physical State | Liquid | [2][4] |

| Appearance | Colorless to brown liquid/oil | [1][2] |

| Boiling Point | 232 - 236 °C @ 760 mmHg | [5] |

| 78 to 82 °C @ 1.0 Torr | [2] | |

| Flash Point | 86 °C / 186.8 °F | [5] |

| Solubility | Insoluble in water | [6] |

| LogP | 4.6959 (Computed) | [7] |

| Vapor Pressure | No data available | |

| Density | 0.840 g/cm³ (Specific Gravity) | [5] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity if ingested.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][8] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[4][8] |

GHS Pictogram:

Signal Word:

Experimental Protocols

While specific toxicological studies for this compound are not detailed in the provided literature, the GHS classifications are determined through standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.

General Protocol for Acute Oral Toxicity Assessment (Adapted from OECD TG 423)

This protocol outlines a general procedure for determining the acute oral toxicity of a chemical, which would be used to substantiate the "H302: Harmful if swallowed" classification.

-

Objective: To determine the lethal dose (LD50) or acute toxic class of the substance when administered orally.

-

Test Animals: Typically, a single sex (usually female) of a standard rodent strain (e.g., Wistar rats) is used. Animals are young, healthy adults.

-

Housing & Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration:

-

The test substance is administered in a single dose by gavage using a stomach tube.

-

A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

-

Three animals are used in each step. The outcome (survival or death) determines the next step:

-

If mortality occurs, the dose for the next group is lowered.

-

If no mortality occurs, the dose is increased.

-

-

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Observations are conducted frequently on the day of dosing and at least once daily thereafter.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

-

Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.

Safety and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

4.1 Personal Protective Equipment (PPE)

The following diagram illustrates the logical flow from hazard identification to the selection of appropriate PPE.

Caption: PPE selection based on GHS hazard statements.

4.2 Storage and Incompatibilities

-

Storage: Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed and sealed.[2][5] Store locked up.[4]

-

Incompatible Materials: Avoid strong oxidizing agents.[5]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure. The following workflow outlines the recommended response actions based on precautionary statements.[4]

Caption: First-aid workflow for different exposure routes.

5.1 Fire-Fighting Measures

-

Extinguishing Media: Use CO₂, dry chemical, or foam for extinction.[5]

-

Specific Hazards: The substance is combustible.[6] Vapors may form explosive mixtures with air at elevated temperatures. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[9]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]

Disposal Considerations

Dispose of contents and container to an approved hazardous waste disposal plant.[4][5] Waste should be classified as hazardous and disposed of in accordance with local, regional, and national regulations.[6] Do not allow the chemical to enter the environment.[6]

References

- 1. americanelements.com [americanelements.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound | C12H17Br | CID 11630091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemscene.com [chemscene.com]

- 8. 1-Bromo-3,5-diisopropylbenzene | 23058-81-3 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Solubility Profile of 3,5-Diisopropylbromobenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-diisopropylbromobenzene in a range of common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the principle of "like dissolves like" and provides a detailed, generalized experimental protocol for researchers to determine precise solubility values.

Qualitative Solubility Assessment

This compound is a substituted aromatic compound. Its molecular structure is dominated by a nonpolar benzene ring, two isopropyl groups, and a bromine atom. This structure imparts a significantly nonpolar and lipophilic character to the molecule. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The general principle of "like dissolves like" dictates that nonpolar solutes will dissolve best in nonpolar solvents, while polar solutes are more soluble in polar solvents.

Based on this principle, the expected solubility of this compound in common organic solvents is as follows:

-

Toluene: As a nonpolar aromatic solvent, toluene is expected to be an excellent solvent for this compound. The similar nonpolar characteristics of both molecules allow for favorable van der Waals interactions, leading to high solubility.

-

Tetrahydrofuran (THF): THF is a cyclic ether with some polar character due to the oxygen atom. However, the four-carbon ring makes it significantly less polar than other polar aprotic solvents. It is considered a relatively nonpolar solvent and is expected to be a good solvent for this compound.

-

Dimethylformamide (DMF): DMF is a polar aprotic solvent with a high dielectric constant. The significant difference in polarity between the nonpolar this compound and the polar DMF suggests that the solubility will be lower compared to nonpolar solvents like toluene and THF.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent and is an excellent solvent for many polar and ionic compounds.[1] Due to the pronounced nonpolar nature of this compound, it is expected to have limited solubility in DMSO.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility |

| Toluene | Nonpolar Aromatic | High |

| Tetrahydrofuran (THF) | Relatively Nonpolar Ethereal | High |

| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration (in g/100 mL or mol/L) of this compound that can be dissolved in a given solvent at a specified temperature to form a saturated solution.

Materials:

-

This compound (solute)

-

Solvent of interest (e.g., THF, toluene, DMF, DMSO)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a series of vials. The exact amount of excess will depend on the expected solubility but should be enough to ensure that undissolved solute remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

If necessary, centrifuge the vials at a constant temperature to facilitate the separation of the excess solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To ensure that no undissolved particles are transferred, filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a suitable analytical technique.

-

Gravimetric Analysis: If the solute is non-volatile, the solvent can be evaporated from the volumetric flask, and the mass of the remaining solute can be measured.

-

Spectroscopic Analysis: If the solute has a chromophore, its concentration can be determined by UV-Vis spectrophotometry by creating a calibration curve with standards of known concentrations.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for accurate quantification by comparing the peak area of the sample to a calibration curve.

-

-

-

Data Reporting:

-

Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or as molarity (mol/L).

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols for the Formation of 3,5-Diisopropylphenylmagnesium Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from sterically hindered aryl halides, such as 3,5-diisopropylbromobenzene, can present unique challenges, including initiation difficulties and slower reaction rates. However, the resulting 3,5-diisopropylphenylmagnesium bromide is a valuable intermediate for introducing the bulky and lipophilic 3,5-diisopropylphenyl moiety into complex molecules, a common strategy in the development of novel pharmaceutical agents and advanced materials.

This document provides a detailed protocol for the laboratory-scale synthesis of 3,5-diisopropylphenylmagnesium bromide. The procedure emphasizes the critical requirement of maintaining anhydrous conditions to prevent the decomposition of the highly reactive Grignard reagent. Activation of the magnesium surface is also a key step to ensure successful initiation of the reaction.

Reaction Scheme:

Formation of 3,5-diisopropylphenylmagnesium bromide

Quantitative Data Summary:

The following table outlines the typical quantities of reagents and expected reaction parameters for the synthesis of 3,5-diisopropylphenylmagnesium bromide. Yields for sterically hindered Grignard reagents can be variable and are highly dependent on the quality of reagents and the strict adherence to anhydrous techniques.

| Parameter | Value | Notes |

| Reagents | ||

| This compound | 1.0 eq (e.g., 5.0 g, 20.7 mmol) | Starting aryl halide. |

| Magnesium Turnings | 1.2 - 1.5 eq (e.g., 0.61 g - 0.76 g) | Excess magnesium is used to ensure complete reaction. |

| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 M solution | THF is the preferred solvent for aryl Grignard formation. |

| Iodine | 1-2 small crystals | Used as an activating agent for the magnesium. |

| Reaction Conditions | ||

| Temperature | Reflux (~66 °C in THF) | Gentle heating is often required to maintain the reaction. |

| Reaction Time | 2 - 4 hours | Reaction progress should be monitored. |

| Expected Outcome | ||

| Theoretical Yield | Based on starting halide (e.g., 5.78 g) | Calculated based on the stoichiometry of the reaction. |

| Estimated Practical Yield | 70-85% | Based on analogous reactions with sterically hindered aryl bromides. Actual yields may vary. |

Experimental Protocol:

Materials and Apparatus:

-

Three-necked round-bottom flask (e.g., 100 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Drying tube (filled with calcium chloride)

-

Syringes and needles

-

Glassware (graduated cylinders, beakers) - All glassware must be oven-dried and cooled under an inert atmosphere before use.

Reagents:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Anhydrous Diethyl Ether (for rinsing)

Procedure:

-

Apparatus Setup:

-

Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.

-

Ensure all joints are well-sealed.

-

Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

-

Magnesium Activation:

-

Place the magnesium turnings (1.2-1.5 eq) into the cooled flask.

-

Add 1-2 small crystals of iodine. The iodine will help to etch the passivating oxide layer on the magnesium surface.

-

-

Initiation of the Grignard Reaction: